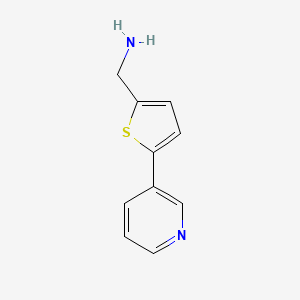
4-Bromo-4'-(diphenylamino)biphenyl
Vue d'ensemble
Description
“4-Bromo-4’-(diphenylamino)biphenyl” is a chemical compound with the molecular formula C24H18BrN and a molecular weight of 400.32 . It is used in proteomics research .
Synthesis Analysis
The synthesis of “4-Bromo-4’-(diphenylamino)biphenyl” involves the treatment of ester and water. The resulting organic layer is dried over MgSO4. The solvent is then evaporated under reduced pressure to obtain the crude product of compound II-1. This crude product is subjected to column chromatography with silicone as the stationary phase and dichloromethane/hexane as the eluent. Compound II-1 (23.0 g, 78%) is obtained .Molecular Structure Analysis
The molecular structure of “4-Bromo-4’-(diphenylamino)biphenyl” consists of a biphenyl core with a bromine atom attached to one of the phenyl rings and a diphenylamino group attached to the other phenyl ring .Physical And Chemical Properties Analysis
“4-Bromo-4’-(diphenylamino)biphenyl” is a solid at 20 degrees Celsius . .Applications De Recherche Scientifique
Organic Semiconductor Building Blocks
One of the applications of 4-Bromo-4’-(diphenylamino)biphenyl is as a building block for organic semiconductors. These materials are used in a variety of electronic devices due to their ability to conduct electricity while maintaining the flexibility of organic compounds .
Proteomics Research
This compound is also used in proteomics research, which involves the study of proteomes and their functions. Proteomics is a complex field that encompasses the exploration of protein structures, functions, and interactions .
Catalysis
Another application is in catalysis, where it serves as an intermediate in various chemical reactions. For example, it can be involved in vinylation processes using specific catalysts .
Safety and Hazards
Propriétés
IUPAC Name |
4-(4-bromophenyl)-N,N-diphenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrN/c25-21-15-11-19(12-16-21)20-13-17-24(18-14-20)26(22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCKVJVKWGWKRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30462132 | |
| Record name | 4-Bromo-4'-(diphenylamino)biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30462132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-4'-(diphenylamino)biphenyl | |
CAS RN |
202831-65-0 | |
| Record name | 4-Bromo-4'-(diphenylamino)biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30462132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B1280313.png)
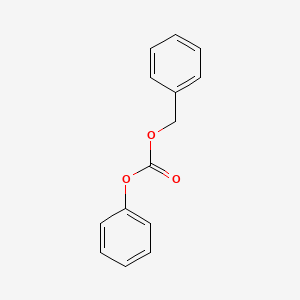
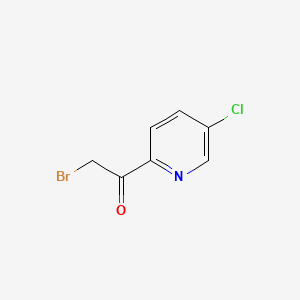


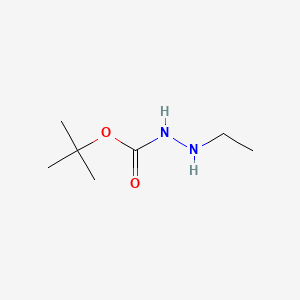
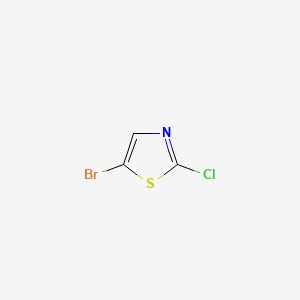
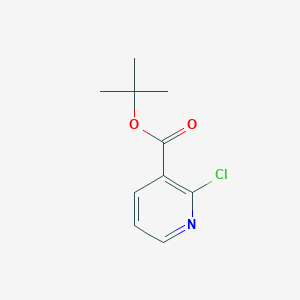
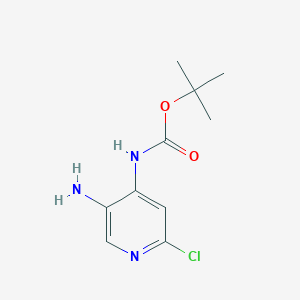

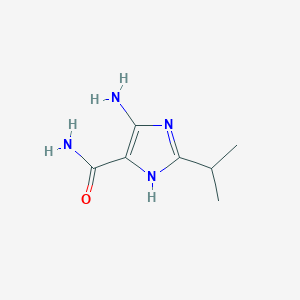
![3-amino-6,7-dihydro-1H,5H-Pyrazolo[1,2-a]pyrazol-1-one](/img/structure/B1280346.png)
